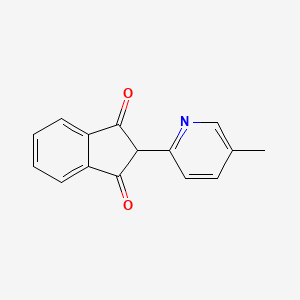
2,2-Difluoro-7-nitro-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-7-nitro-3,4-dihydronaphthalen-1(2H)-one is an organic compound characterized by the presence of two fluorine atoms, a nitro group, and a dihydronaphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-7-nitro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common approach is as follows:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: The fluorine atoms are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Reduction: The dihydronaphthalene core is formed through catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-7-nitro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The dihydronaphthalene core can be oxidized to form naphthoquinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Reduction: 2,2-Difluoro-7-amino-3,4-dihydronaphthalen-1(2H)-one.
Substitution: 2,2-Difluoro-7-substituted-3,4-dihydronaphthalen-1(2H)-one.
Oxidation: 2,2-Difluoro-7-nitronaphthoquinone.
Aplicaciones Científicas De Investigación
2,2-Difluoro-7-nitro-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Chemical Biology: It serves as a probe for studying biological processes involving nitro and fluorine-containing compounds.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-7-nitro-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s lipophilicity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the nitro group, resulting in different reactivity and applications.
7-Nitro-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atoms, affecting its electronic properties and reactivity.
2,2-Difluoro-7-nitronaphthalene: Lacks the dihydro component, leading to different chemical behavior.
Uniqueness
2,2-Difluoro-7-nitro-3,4-dihydronaphthalen-1(2H)-one is unique due to the combination of fluorine and nitro groups on a dihydronaphthalene core. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H7F2NO3 |
|---|---|
Peso molecular |
227.16 g/mol |
Nombre IUPAC |
2,2-difluoro-7-nitro-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C10H7F2NO3/c11-10(12)4-3-6-1-2-7(13(15)16)5-8(6)9(10)14/h1-2,5H,3-4H2 |
Clave InChI |
COXGVUMDBFRDGB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C2=C1C=CC(=C2)[N+](=O)[O-])(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B15333861.png)
![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol](/img/structure/B15333862.png)



![1-[2-(Difluoromethoxy)benzyl]azetidine](/img/structure/B15333881.png)

![6-(tetrahydro-2H-pyran-2-yloxy)-4-oxaspiro[2.4]heptane](/img/structure/B15333895.png)




![6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B15333924.png)
![N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine](/img/structure/B15333948.png)
